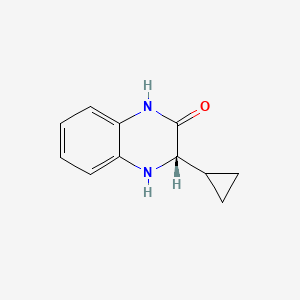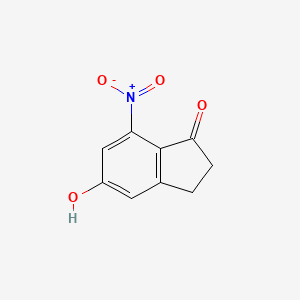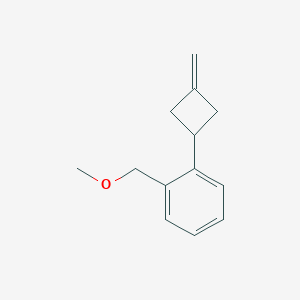
1-(Methoxymethyl)-2-(3-methylenecyclobutyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylenecyclobutyl)methoxymethylbenzene is an organic compound with the molecular formula C13H16O It is characterized by a methylenecyclobutyl group attached to a methoxymethylbenzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene typically involves the reaction of methoxymethylbenzene with a suitable methylenecyclobutyl precursor under controlled conditions. One common method involves the use of a Grignard reagent derived from methylenecyclobutyl bromide, which reacts with methoxymethylbenzene in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (3-Methylenecyclobutyl)methoxymethylbenzene may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
(3-Methylenecyclobutyl)methoxymethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated benzene derivatives.
科学研究应用
(3-Methylenecyclobutyl)methoxymethylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Methylenecyclobutyl)methoxymethylbenzene involves its interaction with specific molecular targets and pathways. The methylenecyclobutyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or receptors. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
相似化合物的比较
Similar Compounds
- (3-Methylenecyclobutyl)methylbenzene
- (3-Methylenecyclobutyl)ethoxymethylbenzene
- (3-Methylenecyclobutyl)propoxymethylbenzene
Uniqueness
(3-Methylenecyclobutyl)methoxymethylbenzene is unique due to the presence of both a methylenecyclobutyl group and a methoxymethylbenzene moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC 名称 |
1-(methoxymethyl)-2-(3-methylidenecyclobutyl)benzene |
InChI |
InChI=1S/C13H16O/c1-10-7-12(8-10)13-6-4-3-5-11(13)9-14-2/h3-6,12H,1,7-9H2,2H3 |
InChI 键 |
GZGOCCVEVIOECP-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC=CC=C1C2CC(=C)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


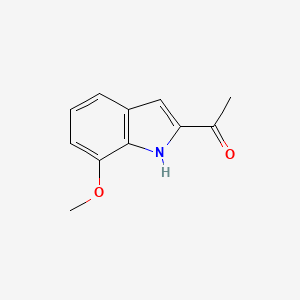
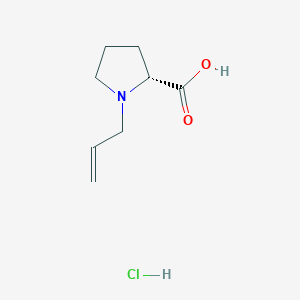
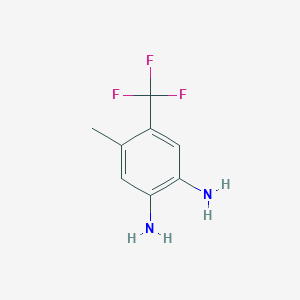


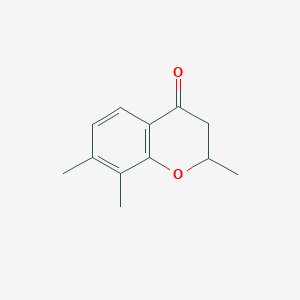


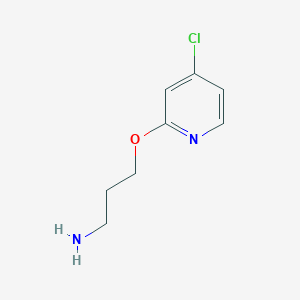
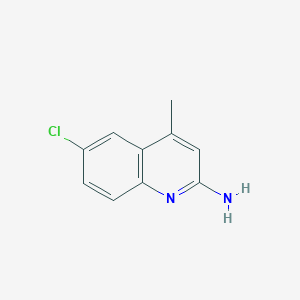
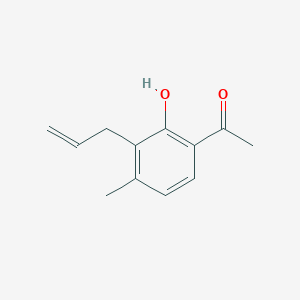
![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B11904866.png)
